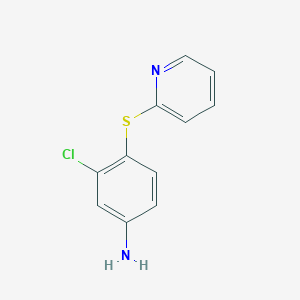![molecular formula C19H19N5O2S B500051 N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine CAS No. 878431-05-1](/img/structure/B500051.png)
N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is a complex organic compound that belongs to the class of triazolothiadiazole derivatives.
Méthodes De Préparation
The synthesis of N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine typically involves multiple steps. One common synthetic route includes the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-bromodiketones, followed by cyclization to form the triazolothiadiazole core . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar compounds to N-(4-{6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine include other triazolothiadiazole derivatives such as:
- 7-aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
- 7-acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological and chemical properties.
Propriétés
Numéro CAS |
878431-05-1 |
|---|---|
Formule moléculaire |
C19H19N5O2S |
Poids moléculaire |
381.5g/mol |
Nom IUPAC |
4-[6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O2S/c1-23(2)14-10-8-13(9-11-14)18-20-21-19-24(18)22-17(27-19)12-26-16-7-5-4-6-15(16)25-3/h4-11H,12H2,1-3H3 |
Clé InChI |
ACBZZPVHAISAMP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1-adamantylacetyl)amino]-3,4,5-trimethoxybenzoate](/img/structure/B499968.png)
![2-(1-adamantyl)-N-[4-(2-amino-2-oxoethoxy)phenyl]acetamide](/img/structure/B499969.png)
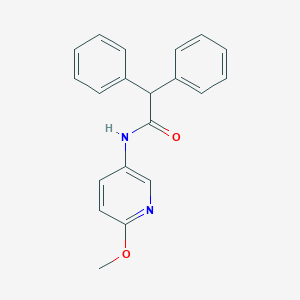
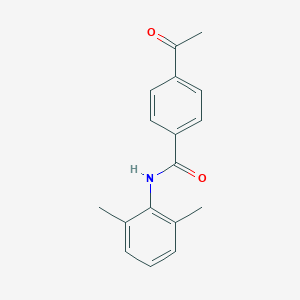
![methyl 3-{[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]methyl}benzoate](/img/structure/B499974.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B499976.png)
![Urea, 1-[3-(morpholine-4-carbonyl)phenyl]-3-(naphthalen-1-yl)-](/img/structure/B499978.png)
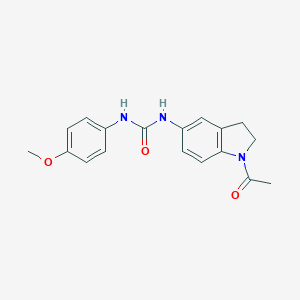
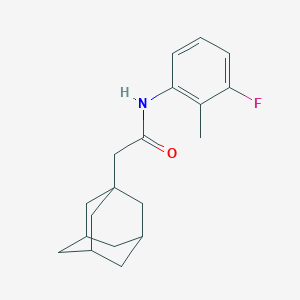
![2-{2-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B499984.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B499986.png)
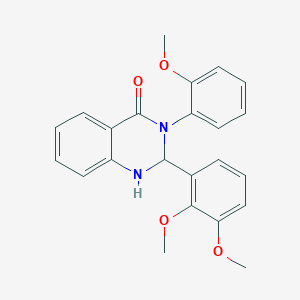
![Methyl 3-[({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)methyl]benzoate](/img/structure/B499988.png)
